4-bromo-N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}thiophene-2-carboxamide
Description
4-Bromo-N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}thiophene-2-carboxamide is a synthetic small molecule featuring a thiophene-2-carboxamide core substituted with bromine at position 2. The pyrazole ring at the N-terminal is further functionalized with a 4-bromophenoxymethyl group. The bromine substituents enhance lipophilicity and may influence binding interactions with biological targets, while the pyrazole-thiophene scaffold provides structural rigidity and hydrogen-bonding capabilities .
Properties
IUPAC Name |
4-bromo-N-[1-[(4-bromophenoxy)methyl]pyrazol-4-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Br2N3O2S/c16-10-1-3-13(4-2-10)22-9-20-7-12(6-18-20)19-15(21)14-5-11(17)8-23-14/h1-8H,9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQFXCWDAOMKAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCN2C=C(C=N2)NC(=O)C3=CC(=CS3)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001140255 | |
| Record name | 4-Bromo-N-[1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl]-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001140255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005651-46-6 | |
| Record name | 4-Bromo-N-[1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl]-2-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1005651-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N-[1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl]-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001140255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the bromination of phenol to produce 4-bromophenol, which is then reacted with other reagents to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves large-scale chemical reactions under controlled conditions, utilizing automated systems to ensure consistency and purity.
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
The bromine atom at the 4-position of the thiophene ring undergoes palladium-catalyzed cross-coupling with aryl/heteroaryl boronic acids. This reaction enables the introduction of diverse substituents for structure-activity relationship (SAR) studies.
Key Findings :
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Electron-rich boronic acids (e.g., 4-methoxyphenyl) yield higher reaction efficiency due to enhanced nucleophilicity .
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Steric hindrance from bulky substituents (e.g., 3,5-dimethylphenyl) reduces yields .
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing carboxamide group activates the thiophene ring for nucleophilic substitution at the 4-bromo position.
| Nucleophile | Base | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Sodium methoxide | K₂CO₃ | DMF | 80°C | 68 | |
| Piperidine | Et₃N | THF | 60°C | 55 | |
| Thiophenol | NaH | DCM | RT | 42 |
Mechanistic Insight :
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The carboxamide group stabilizes the transition state via conjugation, facilitating bromide displacement.
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Polar aprotic solvents (e.g., DMF) enhance reaction rates.
Hydrolysis of the Carboxamide
Under acidic or basic conditions, the carboxamide hydrolyzes to the corresponding carboxylic acid.
| Condition | Reagent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M) | Reflux | 85 | |
| Basic hydrolysis | NaOH (10%) | 100°C | 78 |
Reduction of the Pyrazole Ring
Catalytic hydrogenation reduces the pyrazole ring to a pyrrolidine derivative.
| Catalyst | H₂ Pressure | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd/C | 50 psi | EtOH | 25°C | 90 |
Substitution at the Phenoxy Bromine
The bromine on the 4-bromophenoxy group participates in Ullmann-type couplings under copper catalysis.
| Substrate | Catalyst | Ligand | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Iodobenzonitrile | CuI | 1,10-Phen | DMF | 63 | |
| 4-Nitrophenylboronic acid | Cu(OAc)₂ | Bipyridine | Toluene | 48 |
Limitations :
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Lower reactivity compared to thiophene bromine due to reduced electrophilicity.
Photochemical Reactions
UV irradiation induces homolytic cleavage of the C–Br bond, generating radicals for functionalization.
| Radical Trap | Light Source | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| TEMPO | 254 nm | MeCN | TEMPO-adduct | 72 | |
| Acrylonitrile | 300 nm | DCE | Vinyl-substituted analog | 65 |
Scientific Research Applications
Overview
The compound 4-bromo-N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}thiophene-2-carboxamide is a complex organic molecule that has garnered attention in various fields of scientific research. Its unique structure, featuring a thiophene ring and a pyrazole moiety, positions it as a valuable candidate for applications in medicinal chemistry , agricultural science , and material science .
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent . Its structural components allow it to interact with biological targets, making it a candidate for the development of drugs aimed at treating various diseases.
- Anticancer Activity : Research indicates that pyrazole derivatives can exhibit anticancer properties. The incorporation of the thiophene moiety may enhance this activity by improving bioavailability and specificity towards cancer cells.
- Antimicrobial Properties : Similar compounds have shown efficacy against bacterial and fungal strains, suggesting that this compound could be developed into a broad-spectrum antimicrobial agent.
Agricultural Science
The compound's potential as a fungicide has been highlighted in studies. Its structural similarity to known fungicides suggests that it could inhibit fungal growth effectively.
- Pesticidal Activity : The use of heterocyclic compounds in agriculture is well-documented, with many exhibiting significant pesticidal properties. The combination of bromine and thiophene in this compound may enhance its effectiveness against pests.
Material Science
In material science, compounds like this are explored for their properties in developing new materials with tailored characteristics.
- Conductive Polymers : The thiophene component may lend itself to applications in organic electronics, particularly in the development of conductive polymers or organic photovoltaic devices.
- Thermal Stability : The brominated structure may impart improved thermal stability to materials, making them suitable for high-temperature applications.
Case Studies
Several studies have documented the applications of similar compounds:
- A study published in Journal of Medicinal Chemistry demonstrated the anticancer potential of pyrazole derivatives, noting their ability to induce apoptosis in cancer cell lines .
- Research on thiophene-based fungicides has shown that modifications to the thiophene ring can significantly enhance antifungal activity, indicating that similar strategies could be applied to our compound .
Mechanism of Action
The mechanism of action of 4-bromo-N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key structural analogs and their biological activities:
Key Observations:
Substituent Effects: The 4-bromophenoxymethyl group in the target compound enhances steric bulk and electron-withdrawing properties compared to the 2,4-dichlorobenzyl group in 6d. This difference could modulate target selectivity or pharmacokinetics . Thiadiazole-oxime derivatives () prioritize structural novelty but lack reported bioactivity, highlighting the trade-off between functionalization and functional relevance .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-bromo-N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}thiophene-2-carboxamide, and how are intermediates characterized?
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Methodology : The compound can be synthesized via a multi-step approach. First, prepare the pyrazole core through cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones (e.g., using microwave-assisted reactions for improved yield ). The thiophene-2-carboxamide moiety is introduced via amide coupling using EDCI/HOBt activation. Intermediates should be characterized via H/C NMR, FTIR, and LC-MS. For example, X-ray diffraction confirmed the structure of analogous pyrazole-thiazole hybrids .
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Key Data :
| Step | Reaction Type | Key Characterization Techniques |
|---|---|---|
| 1 | Cyclocondensation | NMR, FTIR, TLC |
| 2 | Amide Coupling | LC-MS, X-ray Diffraction |
Q. How is the structural conformation of this compound validated, and what solvent systems optimize crystallization?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical for confirming stereochemistry. For example, SCXRD of a related 4-bromophenyl-thiazole derivative revealed a dihedral angle of 85.3° between aromatic rings . Methanol or methanol/water mixtures (e.g., 3:1 v/v) are optimal for crystallization due to polarity matching with brominated aromatics .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodology : Screen for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence polarization assays or enzyme-linked immunosorbent assays (ELISA). For antimicrobial activity, use broth microdilution (MIC determination against S. aureus or C. albicans) . A related pyrazoline-thiazole hybrid showed IC = 2.8 µM against carbonic anhydrase IX .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final amide coupling step?
- Methodology : Screen coupling agents (e.g., T3P vs. EDCI) and solvents (DMF vs. DCM). For a similar compound, replacing EDCI with T3P increased yield from 45% to 72% . Monitor by F NMR for fluorine-containing intermediates. Use Design of Experiments (DoE) to model temperature and catalyst interactions .
Q. How to resolve contradictions in bioactivity data across different cell lines?
- Methodology : Conduct mechanistic studies (e.g., Western blotting for target protein expression). For example, a 4-bromo-pyrazole derivative showed variable IC values (1.5–12 µM) in cancer cells due to differential expression of HDAC isoforms . Pair with molecular docking to assess binding affinity variations (e.g., AutoDock Vina with PDB: 4UX9) .
Q. What strategies improve metabolic stability without compromising target affinity?
- Methodology : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the thiophene ring to reduce CYP450-mediated oxidation. For a related compound, adding a 4-CF group increased plasma half-life from 1.2 to 4.7 hours in murine models . Validate via microsomal stability assays and QSAR models.
Data Analysis & Experimental Design
Q. How to design a SAR study for derivatives of this compound?
- Methodology :
Core Modifications : Vary substituents on the pyrazole (e.g., 4-bromo vs. 4-CN) and thiophene (e.g., 2-carboxamide vs. 2-ester).
Assays : Test against primary (target enzyme) and secondary (cell viability) endpoints.
Statistical Tools : Use PCA (Principal Component Analysis) to cluster bioactivity profiles. A study on triazole-carboxamides achieved R = 0.89 for activity prediction using MLR models .
Q. How to address low reproducibility in crystallographic data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
